

# A Comparative Structural Analysis of 4-(Benzylxy)-2-nitroaniline and Its Analogs

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## Compound of Interest

Compound Name: **4-(Benzylxy)-2-nitroaniline**

Cat. No.: **B018279**

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This guide provides a detailed comparative analysis of the structural and physicochemical properties of **4-(Benzylxy)-2-nitroaniline** and related nitroaniline derivatives. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis by presenting key experimental data, detailed methodologies, and structural insights to facilitate further investigation and application of these compounds.

## Physicochemical Properties

A comparative summary of the key physicochemical properties of **4-(Benzylxy)-2-nitroaniline** and its structurally related analogs is presented in Table 1. These properties are fundamental to understanding the behavior of these compounds in various experimental and biological systems.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Solubility	pKa (Predicted)	CAS Number
4-(BenzylOxy)-2-nitroaniline	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub>	244.25[1] [2]	141-143[3]	Chloroform, , Dichloromethane, Ethyl Acetate, Methanol[3]	0.90 ± 0.10[3]	26697-35-8[2]
4-Methoxy-2-nitroaniline	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	168.15[4]	140-142[5]	Soluble in organic solvents[3]	Not available	96-96-8[6]
4-Fluoro-2-nitroaniline	C <sub>6</sub> H <sub>5</sub> FN <sub>2</sub> O <sub>2</sub>	156.11[7]	90-94[8]	Insoluble in water[9]	Not available	364-78-3[7]
N-Benzyl-4-nitroaniline	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	228.25[10]	Not available	Not available	Not available	14309-92-3[11]

## Experimental Protocols

Detailed methodologies for the synthesis and structural characterization of **4-(BenzylOxy)-2-nitroaniline** are provided below. These protocols are foundational for the preparation and analysis of this compound and can be adapted for related derivatives.

### Synthesis of 4-(BenzylOxy)-2-nitroaniline

A common and effective method for the synthesis of **4-(BenzylOxy)-2-nitroaniline** is through the Williamson ether synthesis, starting from 2-nitro-4-aminophenol and benzyl bromide.

#### Procedure:

- To a solution of 2-nitro-4-aminophenol (1 equivalent) in a suitable solvent such as acetone or methyl ethyl ketone, add a base, typically potassium carbonate (2-3 equivalents).[2]

- To this suspension, add benzyl bromide (1-1.2 equivalents) dropwise at room temperature.[2]
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[2]
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-(BenzylOxy)-2-nitroaniline**.[2]

A visual representation of the synthesis workflow is provided below.



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### Synthesis of **4-(BenzylOxy)-2-nitroaniline**.

## X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional atomic arrangement of a crystalline solid.

### Experimental Procedure:

- Crystal Growth: Grow single crystals of **4-(BenzylOxy)-2-nitroaniline** suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent, such as acetone.
- Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 297 K) using monochromatic X-ray radiation (e.g., Mo K $\alpha$ ).

- Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods and refine the atomic positions and displacement parameters using full-matrix least-squares on  $F^2$ .

The crystal structure of **4-(BenzylOxy)-2-nitroaniline** reveals a dihedral angle of 65.8 (2) $^\circ$  between the two benzene rings. The crystal packing is stabilized by intermolecular N—H $\cdots$ O hydrogen bonds and C—H $\cdots$  $\pi$  interactions.

## NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds in solution.

Experimental Protocol for  $^1\text{H}$  and  $^{13}\text{C}$  NMR:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(BenzylOxy)-2-nitroaniline** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

## Computational Modeling

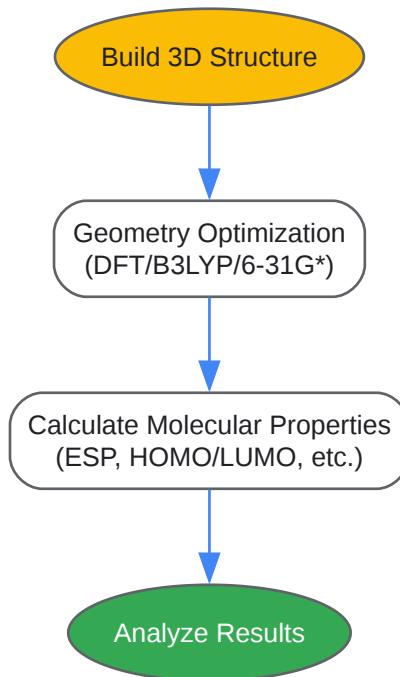
Computational modeling, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure and properties of molecules.

Workflow for Molecular Modeling:

- Structure Building: Construct the 3D structure of **4-(BenzylOxy)-2-nitroaniline** using molecular modeling software.
- Geometry Optimization: Perform geometry optimization to find the lowest energy conformation of the molecule. This is typically done using a DFT method (e.g., B3LYP) with a

suitable basis set (e.g., 6-31G\*).

- **Property Calculation:** Once the geometry is optimized, various molecular properties such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and vibrational frequencies can be calculated.



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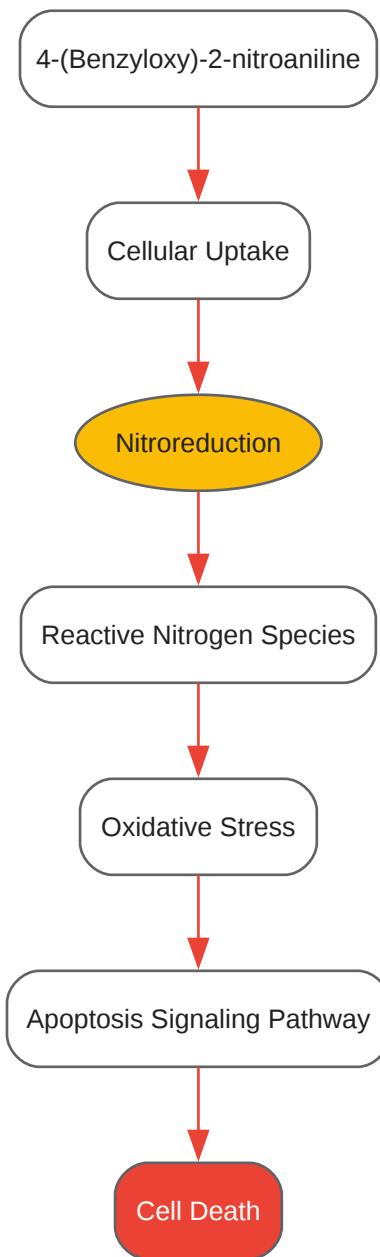
Computational modeling workflow.

## Biological Activity and Potential Signaling Pathways

Nitroaniline derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.<sup>[12][13]</sup> The biological activity is often attributed to the presence of the nitro group, which can be reduced in biological systems to generate reactive nitrogen species that can induce cellular damage. The benzyloxy group in **4-(BenzylOxy)-2-nitroaniline** may influence its lipophilicity and ability to cross cell membranes, potentially modulating its biological activity.

While the specific signaling pathways affected by **4-(BenzylOxy)-2-nitroaniline** have not been extensively studied, related nitroaromatic compounds have been shown to induce cellular

stress responses and apoptosis. A generalized potential signaling pathway that could be influenced by such compounds is depicted below.



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Potential signaling pathway for nitroanilines.

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